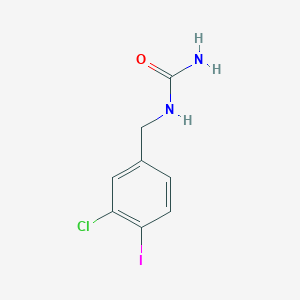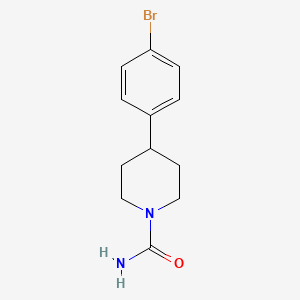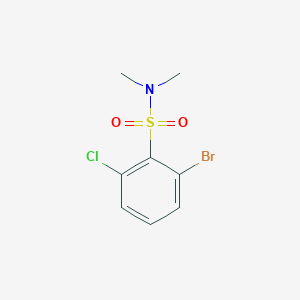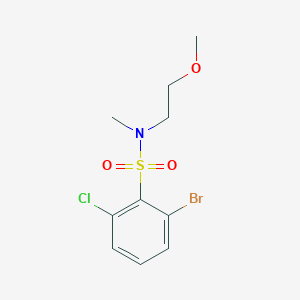
(3-Chloro-4-iodophenyl)methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-iodophenyl)methylurea is an organic compound that features a urea moiety attached to a phenyl ring substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-iodophenyl)methylurea typically involves the reaction of 3-chloro-4-iodoaniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-iodophenyl)methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-iodophenyl)methylurea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-iodophenyl)methylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chlorophenyl)methylurea
- (4-Iodophenyl)methylurea
- (3-Bromo-4-iodophenyl)methylurea
Comparison
(3-Chloro-4-iodophenyl)methylurea is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution can impart distinct chemical and biological properties compared to similar compounds with only one halogen substituent. For instance, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and materials science.
Eigenschaften
IUPAC Name |
(3-chloro-4-iodophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDROUXMMMHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)


